molecular formula C22H18ClFN2O5S2 B2565153 (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894688-64-3

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2565153
CAS RN: 894688-64-3
M. Wt: 508.96
InChI Key: CDBDBZLHEWGCCY-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H18ClFN2O5S2 and its molecular weight is 508.96. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, this compound's structure suggests its utility in exploring novel synthetic pathways. The presence of multiple functional groups, such as chloro, methoxy, and fluoro substituents, alongside a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core, makes it a candidate for studying intramolecular interactions and reaction mechanisms. For instance, the study by Shukla et al. (2014) on biologically active 1,2,4-triazole derivatives, showcasing lp⋯π intermolecular interactions, emphasizes the role of functional groups in mediating these interactions and their potential in designing compounds with specific properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Materials Science Innovations

The specific arrangement of substituents around the compound's core could be investigated for materials science applications, particularly in the development of novel organic semiconductors or photovoltaic materials. The synthesis and study of similar heterocyclic compounds, like the work done by Beytur and Avinca (2021) on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, demonstrate the potential of such structures in electronic and optical properties investigations (Beytur & Avinca, 2021).

Pharmacological Research

The compound's complex structure, featuring both aromatic and heteroaromatic moieties, suggests potential bioactivity worth exploring in pharmacological research. For example, Gad et al. (2020) synthesized and evaluated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for their apoptosis-inducing potential in breast cancer cells, highlighting the relevance of such scaffolds in drug discovery (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

properties

IUPAC Name

(3Z)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O5S2/c1-30-18-10-19(31-2)16(9-15(18)23)25-11-20-21(27)22-17(6-7-32-22)26(33(20,28)29)12-13-4-3-5-14(24)8-13/h3-11,25H,12H2,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDBZLHEWGCCY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.